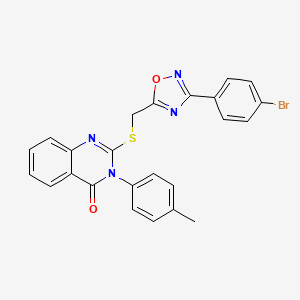
2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinazolinone derivatives have been a subject of extensive research due to their diverse pharmacological properties. The compound "2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one" is a novel molecule that is expected to exhibit significant biological activities based on the structure-activity relationship observed in similar quinazolinone compounds. These compounds have been reported to possess antimicrobial, anti-inflammatory, and antihistaminic properties, making them potential candidates for drug development .
Synthesis Analysis
The synthesis of quinazolinone derivatives typically involves the cyclization of anthranilic acid derivatives with various reagents to form the quinazolinone core, followed by subsequent functionalization to introduce different substituents. For instance, the synthesis of 3-(1,3,4-oxadiazol-2-yl)quinazolin-4(3H)-ones involves the reaction of 3-phenylamino-2-thioxo-3H-quinazolin-4-one with hydrazine hydrate to form a hydrazide, which upon reaction with different reagents can yield various oxadiazole derivatives . The synthesis of the specific compound would likely follow a similar pathway, with the introduction of a bromophenyl group and a p-tolyl group through appropriate intermediates and reactions.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the presence of a quinazolinone core, which can be further modified with various substituents. The presence of a 1,3,4-oxadiazole ring and substituents like bromophenyl and p-tolyl groups can influence the molecule's conformation and electronic distribution, potentially affecting its biological activity. Raman analysis and crystal structure determination, as performed on similar compounds, can provide insights into the molecular conformation and intermolecular interactions .
Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions, including alkylation, acylation, and cyclization, to yield a wide range of products with different biological activities. The presence of reactive functional groups such as thioethers and oxadiazoles in the molecule allows for further chemical modifications, which can be exploited to synthesize targeted derivatives with enhanced or specific biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives, such as solubility, melting point, and stability, are crucial for their pharmacological application. These properties are influenced by the molecular structure, the nature of substituents, and the overall molecular geometry. Analytical techniques such as infrared spectroscopy, nuclear magnetic resonance, and mass spectroscopy are used to characterize these compounds and confirm their purity . The antimicrobial and anti-inflammatory activities of these compounds are often evaluated using in vitro and in vivo assays, providing a basis for their potential therapeutic use .
科学的研究の応用
H1-Antihistaminic Agents
Compounds similar to 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one have been synthesized and evaluated as potential H1-antihistaminic agents. A study found that these compounds, when tested on guinea pigs, significantly protected the animals from histamine-induced bronchospasm, suggesting their potential use in treating allergic reactions (Alagarsamy & Parthiban, 2013).
Anti-Inflammatory Activity
Another research domain for similar quinazolinone derivatives involves their anti-inflammatory properties. Studies have synthesized various derivatives and evaluated their effectiveness in reducing inflammation. Some compounds showed significant inhibition of edema, indicating their potential as anti-inflammatory agents (Kumar & Rajput, 2009).
Antimicrobial Activity
These compounds have also been explored for their antimicrobial properties. Research indicates that certain quinazolin-4(3H)-one derivatives exhibit antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial drugs (Gupta et al., 2008).
Analgesic Activity
Studies have also synthesized derivatives linked to quinazolin-4-one and evaluated them for analgesic properties. These compounds have been tested in animal models and have shown potential as pain relievers (Dewangan et al., 2016).
Corrosion Inhibition
Interestingly, quinazolinone derivatives have been investigated for their application in corrosion inhibition. A study demonstrated that these compounds could effectively inhibit mild steel corrosion in acidic environments, indicating their potential use in industrial applications (Errahmany et al., 2020).
特性
IUPAC Name |
2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(4-methylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrN4O2S/c1-15-6-12-18(13-7-15)29-23(30)19-4-2-3-5-20(19)26-24(29)32-14-21-27-22(28-31-21)16-8-10-17(25)11-9-16/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRLDSGVOCNYIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(azepan-1-ylsulfonyl)-2-benzyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2505106.png)
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2505108.png)
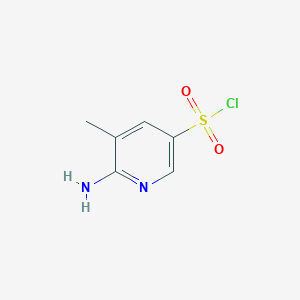
![2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N'-[2-(4-chlorophenoxy)ethanimidoyl]acetohydrazide](/img/structure/B2505112.png)
![5,6-dimethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole](/img/structure/B2505113.png)
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,5-difluorobenzenesulfonamide](/img/structure/B2505114.png)
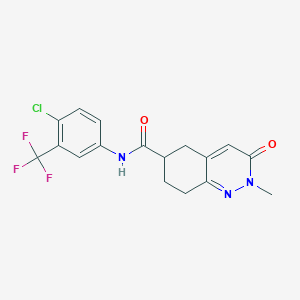
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dichlorobenzamide](/img/structure/B2505116.png)
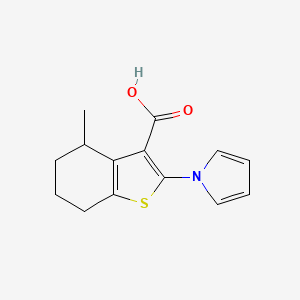
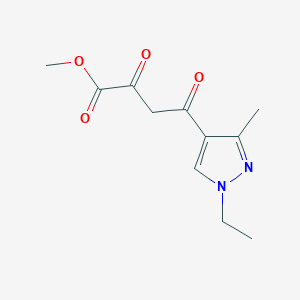
![N'-[(1Z)-[4-(dimethylamino)phenyl]methylidene]methoxycarbohydrazide](/img/structure/B2505124.png)
![Ethyl 5-benzamido-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2505125.png)
![3-(dimethylamino)-N-[6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2505126.png)
